1,4-Piperazinedipropanesulfonic acid

CAS No.: 5625-56-9

Cat. No.: VC3704238

Molecular Formula: C10H22N2O6S2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5625-56-9 |

|---|---|

| Molecular Formula | C10H22N2O6S2 |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid |

| Standard InChI | InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18) |

| Standard InChI Key | PDLPTSJWDUCMKS-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O |

| Canonical SMILES | C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O |

Introduction

Chemical Structure and Identification

Molecular Structure and Formula

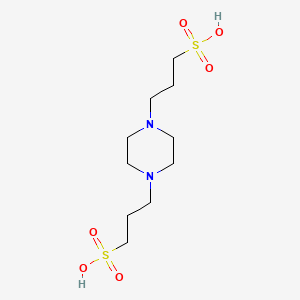

1,4-Piperazinedipropanesulfonic acid has a molecular formula of C10H22N2O6S2 and a molecular weight of 330.4 g/mol . The compound features a central piperazine ring with two propanesulfonic acid chains extending from the nitrogen atoms. This structure gives the compound its distinctive chemical properties and behavior in solution.

The piperazine core is a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions (1,4-positions). Each nitrogen atom is connected to a propanesulfonic acid chain, resulting in a symmetrical molecule with two sulfonic acid functional groups. These structural features are crucial for understanding the compound's chemical behavior and applications.

Chemical Identifiers

1,4-Piperazinedipropanesulfonic acid is identified through various systematic nomenclature systems and identifiers, as detailed in Table 1.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid |

| CAS Registry Number | 5625-56-9 |

| InChI | InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18) |

| InChIKey | PDLPTSJWDUCMKS-UHFFFAOYSA-N |

| SMILES Notation | C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O |

| European Community (EC) Number | 227-059-7 |

The compound is also known by several synonyms, including PIPPS, Piperazine-N,N'-bis(3-propanesulfonic acid), and 3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid .

Physical and Chemical Properties

Physical Properties

1,4-Piperazinedipropanesulfonic acid typically appears as a white crystalline powder. Although specific physical data is limited in the available literature, compounds with similar structures typically exhibit high solubility in water due to the presence of the polar sulfonic acid groups. The compound's solubility characteristics make it particularly useful in various biological and chemical applications.

Chemical Properties

The chemical reactivity of 1,4-Piperazinedipropanesulfonic acid is largely governed by its functional groups. The piperazine ring provides basic nitrogen atoms that can participate in various reactions, while the sulfonic acid groups contribute acidic properties. This dual nature creates an amphoteric compound capable of acting as both an acid and a base in different chemical environments.

The sulfonic acid groups (SO3H) are strongly acidic and readily ionize in aqueous solutions, making this compound effective in buffer solutions. The nitrogen atoms in the piperazine ring can act as nucleophiles in substitution reactions, although their reactivity is moderated by the presence of the propanesulfonic acid chains.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1,4-Piperazinedipropanesulfonic acid typically involves the reaction of piperazine with propanesultone under controlled conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of piperazine attack the sultone ring, resulting in ring opening and formation of the propanesulfonic acid chains.

A general synthetic route may involve:

-

Preparation of piperazine in a suitable solvent

-

Addition of 1,3-propanesultone under controlled temperature

-

Purification of the resulting product through recrystallization or other appropriate methods

Industrial Production

Industrial production methods for 1,4-Piperazinedipropanesulfonic acid likely employ similar chemical principles but at larger scales with optimized reaction conditions. Modern industrial processes may utilize continuous flow reactors and automated systems to enhance efficiency and ensure consistent product quality.

Applications in Scientific Research

Buffer Applications

One of the primary applications of 1,4-Piperazinedipropanesulfonic acid is as a buffering agent in biochemical and biological research. The compound's ability to maintain a stable pH in solution makes it valuable for experiments where pH control is critical. The presence of two sulfonic acid groups provides excellent buffering capacity in the appropriate pH range.

Chemical Research

In chemical research, 1,4-Piperazinedipropanesulfonic acid serves as a valuable intermediate for the synthesis of more complex molecules. The piperazine core with its two nitrogen atoms offers sites for further functionalization, while the sulfonic acid groups provide water solubility and other desirable properties.

Comparison with Related Compounds

Structural Analogues

1,4-Piperazinedipropanesulfonic acid belongs to a family of compounds featuring the piperazine core structure. Related compounds include:

-

Piperazine - The parent compound without the propanesulfonic acid chains

-

Other piperazine derivatives with different functional groups attached to the nitrogen atoms

-

Compounds with similar sulfonic acid functionalities but different core structures

The specific arrangement of the propanesulfonic acid chains on the piperazine ring distinguishes 1,4-Piperazinedipropanesulfonic acid from its structural analogues and contributes to its unique properties.

Functional Comparisons

When compared to other buffering agents or chemical intermediates, 1,4-Piperazinedipropanesulfonic acid offers distinct advantages due to its chemical structure. The combination of the piperazine ring and sulfonic acid groups creates a molecule with both basic and acidic sites, allowing for versatile chemical behavior.

Current Research and Future Perspectives

Future Research Directions

Future research on 1,4-Piperazinedipropanesulfonic acid might explore:

-

Novel applications in biological buffer systems

-

Development of derivatives with enhanced properties for specific applications

-

Exploration of potential therapeutic applications based on the piperazine structure

-

Investigation of its role in chemical synthesis as a building block for more complex molecules

Given the versatility of piperazine-based compounds, 1,4-Piperazinedipropanesulfonic acid remains a compound of interest for chemists and biochemists seeking to leverage its unique structural features.

Analytical Methods for Detection and Quantification

Spectroscopic Methods

The detection and quantification of 1,4-Piperazinedipropanesulfonic acid can be accomplished through various spectroscopic methods. These might include:

-

UV-Visible Spectroscopy - Utilizing the absorption characteristics of the compound

-

Infrared Spectroscopy - Identifying characteristic vibrational modes of the functional groups

-

Nuclear Magnetic Resonance (NMR) Spectroscopy - Providing detailed structural information

Chromatographic Techniques

Chromatographic methods are particularly useful for the separation and quantification of 1,4-Piperazinedipropanesulfonic acid, especially in complex mixtures. High-Performance Liquid Chromatography (HPLC) with appropriate detection methods is likely to be effective for this compound due to its polar nature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume